

Physical and chemical properties of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate*

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Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a heterocyclic compound belonging to the pyrrolidine class of organic molecules. Possessing a unique structural architecture that includes a pyrrolidine ring, a benzyl group, and two diethyl ester functionalities, this compound serves as a versatile building block in synthetic organic chemistry. Its primary significance lies in its role as a key intermediate in the development of novel pharmaceutical agents, particularly those targeting neurological disorders and inflammatory conditions. This technical guide provides a detailed overview of the known physical and chemical properties of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**, including its synthesis, reactivity, and spectral characterization.

Chemical and Physical Properties

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a compound with the molecular formula $C_{17}H_{23}NO_4$ and a molecular weight of approximately 305.37 g/mol.^{[1][2]} It is a pyrrolidine derivative characterized by a central five-membered nitrogen-containing ring.^[1] The key

structural features include a benzyl group attached to the nitrogen atom and two diethyl ester groups at positions 2 and 5 of the pyrrolidine ring.^[1]

Physical Properties

The known physical properties of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** are summarized in the table below. It is important to note that some of these values are predicted and may vary slightly based on experimental conditions and the isomeric form of the compound.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₂₃ NO ₄	^[1] ^[3]
Molecular Weight	305.37 g/mol	^[1] ^[2]
Melting Point	123-125 °C	^[2]
Boiling Point	145-148 °C (at 0.3 Torr)	^[2]
Density (Predicted)	1.146 ± 0.06 g/cm ³	^[2]
Storage Temperature	2-8°C, sealed in a dry environment	^[4]

Note: The stereochemistry of the compound (e.g., cis or trans, and the specific enantiomers) can influence its physical properties.

Solubility

Specific quantitative solubility data in a range of solvents is not readily available in the literature. However, based on its chemical structure, which contains both polar (ester and amine functionalities) and nonpolar (benzyl and ethyl groups) regions, it is expected to be soluble in a variety of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is expected to be low.

Spectral Data

Detailed experimental spectral data for **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** is not widely published. The following represents expected spectral characteristics based on the

compound's structure.

1.3.1. ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons (a singlet or AB quartet around 3.5-4.5 ppm), the protons on the pyrrolidine ring (in the aliphatic region, likely between 1.8 and 4.0 ppm), and the ethyl ester groups (a quartet around 4.1 ppm for the $-\text{OCH}_2-$ protons and a triplet around 1.2 ppm for the $-\text{CH}_3$ protons).

1.3.2. ^{13}C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups (in the range of 170-175 ppm), the aromatic carbons of the benzyl group (between 125 and 140 ppm), the benzylic carbon (around 50-60 ppm), the carbons of the pyrrolidine ring (in the aliphatic region), and the carbons of the ethyl ester groups (around 60 ppm for the $-\text{OCH}_2-$ and 14 ppm for the $-\text{CH}_3$).

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit strong absorption bands corresponding to the $\text{C}=\text{O}$ stretching of the ester groups (around $1730\text{-}1750\text{ cm}^{-1}$). Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Chemical Properties and Reactivity

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes chemical reactions typical of tertiary amines and esters.^[1]

Hydrolysis

The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 1-benzylpyrrolidine-2,5-dicarboxylic acid.^[1] This transformation is often a key step in the synthesis of derivatives where the carboxylic acid functionality is required for further chemical modifications.

Transesterification

Treatment of the compound with different alcohols in the presence of a suitable catalyst can lead to transesterification, resulting in the formation of different ester derivatives.^[1]

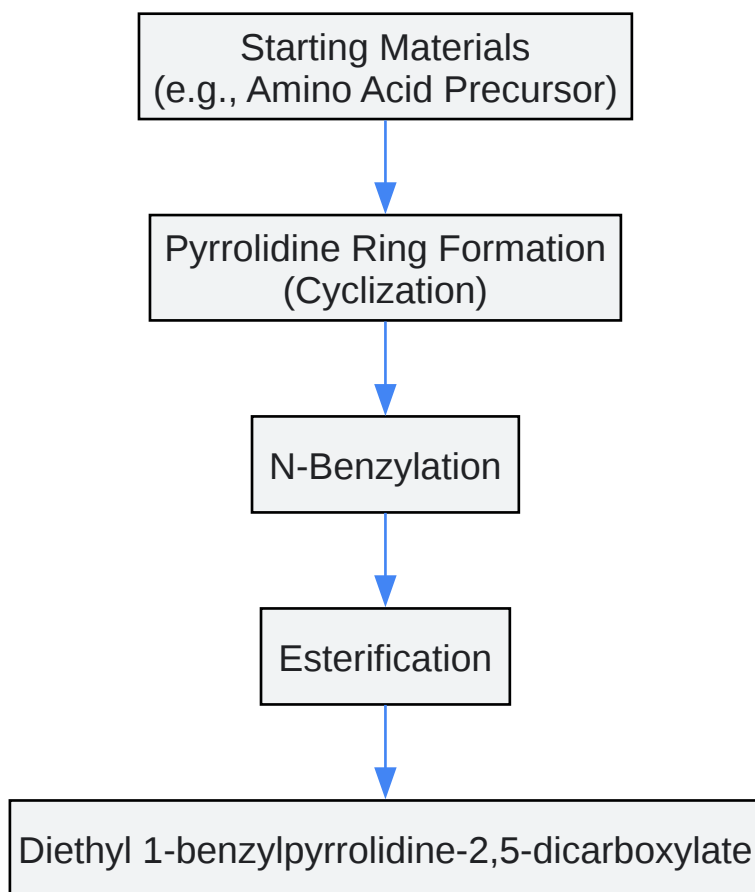
Reduction

The ester functionalities can be reduced to the corresponding primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would yield (1-benzylpyrrolidin-2,5-diyl)dimethanol.

Synthesis

The synthesis of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** is typically a multi-step process. While a specific, detailed experimental protocol is not readily available in the public domain, the general synthetic strategy involves three key stages: formation of the pyrrolidine ring, N-benylation, and esterification.^[1]

General Synthetic Workflow



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Caption: General synthetic workflow for **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**.

Experimental Considerations

- **Pyrrolidine Ring Formation:** This can be achieved through various cyclization strategies, often starting from precursors like glutamic acid or other suitable amino acids.
- **N-Benzylation:** The introduction of the benzyl group onto the nitrogen atom of the pyrrolidine ring is typically accomplished via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base.^[1]
- **Esterification:** The final step involves the conversion of the carboxylic acid groups to their corresponding diethyl esters. This is commonly carried out by reacting the dicarboxylic acid with ethanol in the presence of an acid catalyst (Fischer esterification).

Biological Significance and Applications

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.^[1]

Role in Drug Discovery

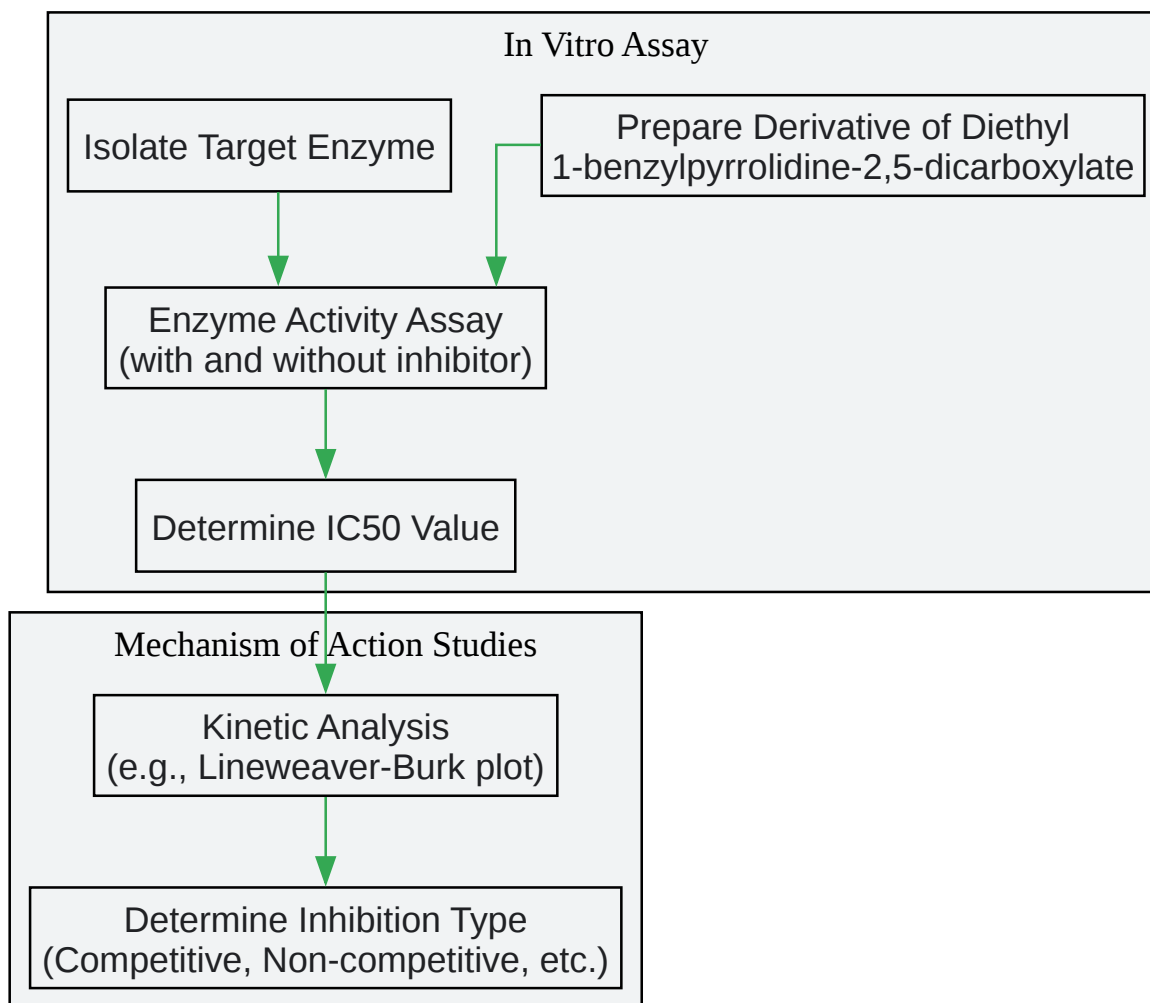
Derivatives of this compound have been investigated for their potential therapeutic applications in several areas:

- **Neurological Disorders:** The pyrrolidine scaffold is a common feature in many centrally active compounds. Derivatives of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** have been explored for their ability to modulate neurotransmitter systems.^[1]
- **Analgesic and Anti-inflammatory Agents:** Some compounds related to this structure have shown promise as potential analgesics and anti-inflammatory drugs.^[1]

Potential Signaling Pathway Interactions

While specific signaling pathways for **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** itself have not been elucidated, its derivatives are being investigated for their interactions with various biological targets. This includes potential modulation of neurotransmitter receptors involved in pain pathways and the inhibition of enzymes linked to inflammatory processes.^[1]

The following diagram illustrates a hypothetical workflow for investigating the potential inhibitory effects of a derivative of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** on a target enzyme.



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Caption: Experimental workflow for enzyme inhibition studies.

Safety and Handling

The hydrochloride salt of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** is reported to cause skin and serious eye irritation, and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its unique structural features provide a foundation for the development of a wide range of derivatives with diverse biological activities. Further research to fully characterize its physical, chemical, and biological properties will undoubtedly facilitate its broader application in the discovery of novel therapeutics.

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- To cite this document: BenchChem. [Physical and chemical properties of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102683#physical-and-chemical-properties-of-diethyl-1-benzylpyrrolidine-2-5-dicarboxylate]

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